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molecular formula C4H2F6 B1209683 HEXAFLUOROISOBUTENE CAS No. 382-10-5

HEXAFLUOROISOBUTENE

Cat. No. B1209683
M. Wt: 164.05 g/mol
InChI Key: QMIWYOZFFSLIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04766238

Procedure details

In a four necked 100 ml flask equipped with a condenser, a dropping funnel and a thermometer, tributylamine (20.0 g, 108 mmoles) was charged and warmed to 65° C. Monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate (4.88 g, 20 mmol) was dropwise added thereto while stirring. The reaction was continued at the same temperature as above for 3 hours while stirring. The gas evolved from a top of the condenser was washed with an alkaline solution, dried with alumina and cooled. The resultant liquid was distilled to give 2-trifluoromethyl-3,3,3-trifluoropropene (2.49 g). Yield, 76 %.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate
Quantity
4.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CCCC)CCCC)CCC.[F:14][C:15]([F:27])([F:26])[CH:16]([C:22]([F:25])([F:24])[F:23])[C:17](OCCl)=O>>[F:14][C:15]([F:27])([F:26])[C:16]([C:22]([F:25])([F:24])[F:23])=[CH2:17]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Two
Name
Monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate
Quantity
4.88 g
Type
reactant
Smiles
FC(C(C(=O)OCCl)C(F)(F)F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a four necked 100 ml flask equipped with a condenser, a dropping funnel
CUSTOM
Type
CUSTOM
Details
was continued at the same temperature as above for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
while stirring
WASH
Type
WASH
Details
was washed with an alkaline solution
CUSTOM
Type
CUSTOM
Details
dried with alumina
TEMPERATURE
Type
TEMPERATURE
Details
cooled
DISTILLATION
Type
DISTILLATION
Details
The resultant liquid was distilled

Outcomes

Product
Name
Type
product
Smiles
FC(C(=C)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.49 g
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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